molecular formula C20H29OPSi B14172374 Oxo(diphenyl)[2-(triethylsilyl)ethyl]-lambda~5~-phosphane CAS No. 922737-68-6

Oxo(diphenyl)[2-(triethylsilyl)ethyl]-lambda~5~-phosphane

Cat. No.: B14172374
CAS No.: 922737-68-6
M. Wt: 344.5 g/mol
InChI Key: FNAPIHWDGMNWLV-UHFFFAOYSA-N
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Description

Oxo(diphenyl)[2-(triethylsilyl)ethyl]-lambda~5~-phosphane is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to two phenyl groups, an oxo group, and a 2-(triethylsilyl)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxo(diphenyl)[2-(triethylsilyl)ethyl]-lambda~5~-phosphane typically involves the reaction of diphenylphosphine with a suitable oxo compound and a triethylsilyl-substituted alkyl halide. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. Common solvents used in the synthesis include anhydrous diethyl ether or tetrahydrofuran (THF). The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Oxo(diphenyl)[2-(triethylsilyl)ethyl]-lambda~5~-phosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The triethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like halides, amines, or alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Hydroxyl-substituted phosphines.

    Substitution: Various substituted phosphines depending on the nucleophile used.

Scientific Research Applications

Oxo(diphenyl)[2-(triethylsilyl)ethyl]-lambda~5~-phosphane has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule in medicinal chemistry.

    Medicine: Explored for its role in drug development and as a potential therapeutic agent.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other organophosphorus compounds.

Mechanism of Action

The mechanism of action of Oxo(diphenyl)[2-(triethylsilyl)ethyl]-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic cycles. The oxo group and the triethylsilyl group play crucial roles in modulating the reactivity and binding affinity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Diphenylphosphine oxide: Lacks the triethylsilyl group but has similar phosphorus-oxygen bonding.

    Triethylsilylphosphine: Contains the triethylsilyl group but lacks the oxo and diphenyl groups.

    Phosphine oxides: A broad class of compounds with varying substituents on the phosphorus atom.

Uniqueness

Oxo(diphenyl)[2-(triethylsilyl)ethyl]-lambda~5~-phosphane is unique due to the combination of the oxo group, diphenyl groups, and the triethylsilyl-substituted ethyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in catalysis and material science.

Properties

CAS No.

922737-68-6

Molecular Formula

C20H29OPSi

Molecular Weight

344.5 g/mol

IUPAC Name

2-diphenylphosphorylethyl(triethyl)silane

InChI

InChI=1S/C20H29OPSi/c1-4-23(5-2,6-3)18-17-22(21,19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-16H,4-6,17-18H2,1-3H3

InChI Key

FNAPIHWDGMNWLV-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)CCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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